N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of methoxy groups on the phenyl rings, which can influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and 4-methoxyphenol.
Formation of Intermediate: The 3,5-dimethoxyaniline is reacted with chloroacetyl chloride to form N-(3,5-dimethoxyphenyl)-2-chloroacetamide.
Final Product Formation: The intermediate is then reacted with 4-methoxyphenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups on the phenyl rings can undergo oxidation to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The methoxy groups and the amide functionality play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- N-(3,5-dimethoxyphenyl)-2-(4-hydroxyphenoxy)acetamide
- N-(3,5-dimethoxyphenyl)-2-(4-ethoxyphenoxy)acetamide
- N-(3,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide
Comparison:
- N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of methoxy groups on both phenyl rings, which can influence its solubility, reactivity, and biological activity.
- The presence of different substituents on the phenyl rings in similar compounds can lead to variations in their chemical and biological properties, making each compound distinct in its applications and effects.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-13-4-6-14(7-5-13)23-11-17(19)18-12-8-15(21-2)10-16(9-12)22-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMKGMQOOYENGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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